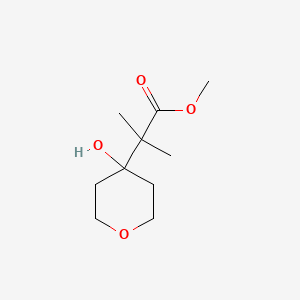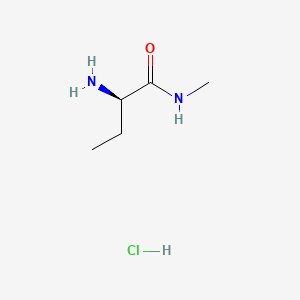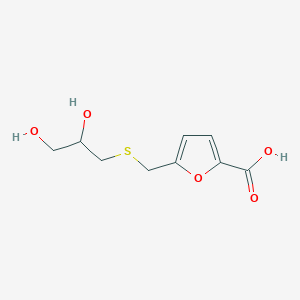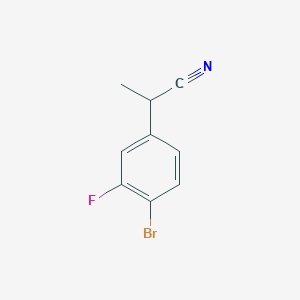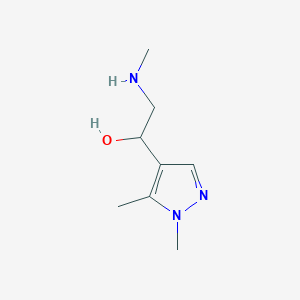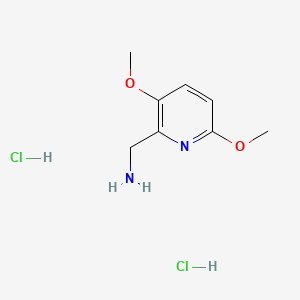
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride is a chemical compound with a molecular formula of C8H13Cl2N2O2. It is known for its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 3 and 6, and an amine group attached to the 2-position of the pyridine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,6-dimethoxypyridine.
Formation of Intermediate: The 3,6-dimethoxypyridine undergoes a reaction with formaldehyde and a suitable amine source to form the intermediate 1-(3,6-dimethoxypyridin-2-yl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3,6-dimethoxypyridin-2-yl)methanamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the amine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(3,5-Dimethoxypyridin-2-yl)methanamine
- **1-(3,6-Dimethoxyphenyl)methanamine
- **1-(3,6-Dimethoxypyridin-4-yl)methanamine
Uniqueness
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride is unique due to the specific positioning of the methoxy groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C8H14Cl2N2O2 |
|---|---|
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
(3,6-dimethoxypyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-4-8(12-2)10-6(7)5-9;;/h3-4H,5,9H2,1-2H3;2*1H |
InChI-Schlüssel |
IRLJMWPTXIUEKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C=C1)OC)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




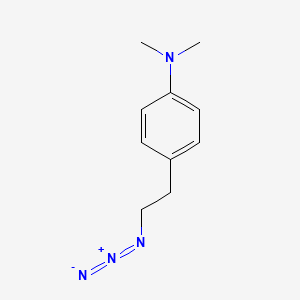
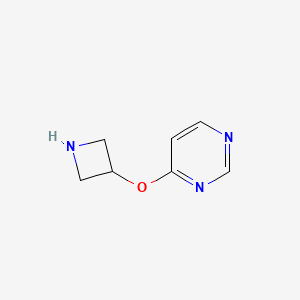
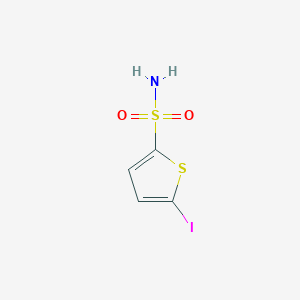
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)

![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)

